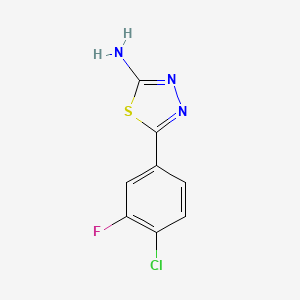
2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a 4-chloro-3-fluorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-fluoroaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
作用機序
The mechanism of action of 2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it interferes with the DNA replication process, inhibiting the growth and proliferation of cancer cells .
類似化合物との比較
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole
Comparison
Compared to its analogs, 2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents enhance its biological activity and stability, making it a more potent antimicrobial and anticancer agent .
特性
分子式 |
C8H5ClFN3S |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5ClFN3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChIキー |
CSALKOSTHUSTBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















